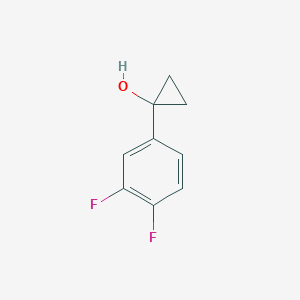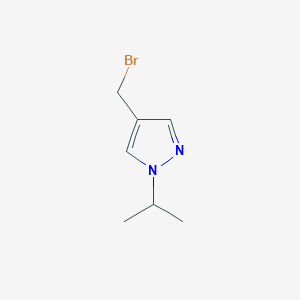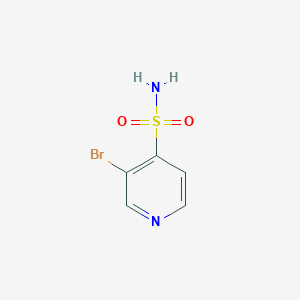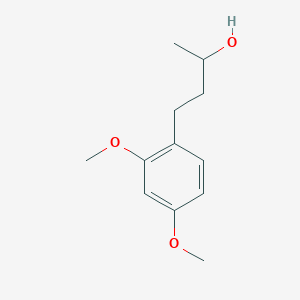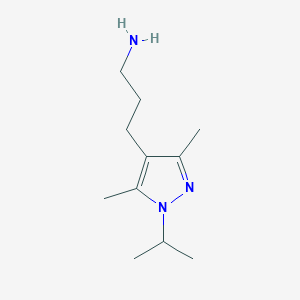![molecular formula C12H20Cl2N2S B13603370 (2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring and a thieno[3,2-c]pyridine moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving thiophene and pyridine derivatives.
Introduction of the pyrrolidine ring: This step may involve nucleophilic substitution or addition reactions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions could target the nitrogen atoms in the pyridine and pyrrolidine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting neurological or inflammatory diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidine
- **(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)piperidine
Uniqueness
The presence of the dihydrochloride salt form may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C12H20Cl2N2S |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
5-[[(2S)-pyrrolidin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-2-11(13-5-1)9-14-6-3-12-10(8-14)4-7-15-12;;/h4,7,11,13H,1-3,5-6,8-9H2;2*1H/t11-;;/m0../s1 |
InChI Key |
SGAUUFHDMQECKF-IDMXKUIJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2CCC3=C(C2)C=CS3.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CN2CCC3=C(C2)C=CS3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






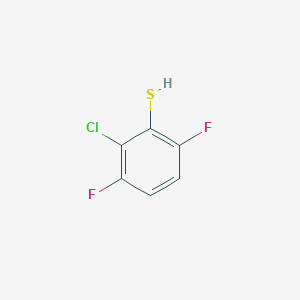

![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)

